3,5-Dichloro-4-methylthiophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOWMBZMVLLOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dichloro 4 Methylthiophenol and Analogous Structures
Directed Synthesis Approaches for Polychlorinated Aromatic Thiols
The targeted synthesis of polychlorinated aromatic thiols like 3,5-dichloro-4-methylthiophenol relies on controlled reactions that precisely place chloro and thiol groups onto the benzene (B151609) ring.
A primary route to this compound involves the direct chlorination of a 4-methylthiophenol precursor. merckmillipore.com In this electrophilic aromatic substitution reaction, the existing methylthio (-SCH₃) and methyl (-CH₃) groups on the aromatic ring direct the incoming chlorine atoms. Both the methylthio and methyl groups are ortho, para-directing. In the 4-methylthiophenol starting material, the position para to the methylthio group is already occupied by the methyl group, and vice versa. Consequently, chlorination preferentially occurs at the positions ortho to the strongly activating methylthio group, which are positions 3 and 5, yielding the desired this compound. The reaction conditions must be carefully controlled to prevent over-halogenation or oxidation of the sulfur atom.
An alternative approach is the nucleophilic aromatic substitution (SNAr) on a dichlorinated methylbenzene, specifically 3,5-dichlorotoluene. bldpharm.comchemicalbook.comnih.gov This method involves introducing a thiol (-SH) group by displacing one of the chlorine atoms with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). youtube.com Generally, aryl halides are resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. However, the reaction can be facilitated under elevated temperatures and pressures in a polar aprotic solvent. google.com This pathway offers a different strategic approach, starting with the chlorinated scaffold and introducing the thiol functionality as a key final step.
Synthesis of Positional Isomers and Related Dichloromethylthiophenol Derivatives
The synthesis of positional isomers, such as 2,5-dichloro-4-methylthiophenol and 2,4-dichloro-5-methylbenzenethiol, requires distinct synthetic strategies to achieve the alternative substitution patterns. nih.govuni.lu
For instance, the synthesis of 2,5-dichloro-4-methylthiophenol might start from a different precursor, such as 2,5-dichloro-4-methylphenol, which can be converted to the corresponding thiol. The synthesis of 2,4-dichloro-5-methylbenzenethiol would similarly demand a unique starting material, likely derived from 2,4-dichlorotoluene, followed by functional group manipulations to introduce the thiol group at the desired position. The synthesis of related dichlorinated thiophene (B33073) derivatives, such as 3-chloromethyl-2,5-dichloro-4-methylthiophene, also proceeds from appropriately substituted thiophene precursors. prepchem.com
A method for synthesizing 3,5-dichlorotoluene, a key precursor, involves the isomerization of other dichlorotoluene isomers like 2,4- and 2,5-dichlorotoluene (B98588) using a catalyst such as aluminum chloride in a high-boiling solvent. google.com This highlights the importance of precursor availability in determining the most viable synthetic route.
Table 1: Comparison of Synthetic Strategies
| Synthetic Approach | Starting Material Example | Key Transformation | Target Product |
| Strategic Halogenation | 4-Methylthiophenol merckmillipore.com | Electrophilic Chlorination | This compound |
| Nucleophilic Thiolation | 3,5-Dichlorotoluene bldpharm.comchemicalbook.com | Nucleophilic Aromatic Substitution with a Thiolate youtube.comnih.gov | This compound |
| Isomer Synthesis | 2,5-Dichlorotoluene google.com | Isomerization/Functionalization | 2,5-Dichloro-4-methylthiophenol nih.gov |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. mdpi.com In the context of synthesizing chlorinated aromatic thiols, this involves using less hazardous reagents, reducing solvent use, and developing catalytic systems. semanticscholar.orgrsc.org For example, research into the oxidation of thiols to sulfonyl chlorides, a related transformation, has focused on using environmentally benign oxidants like oxygen in the presence of a catalyst, which reduces hazardous waste compared to traditional methods. semanticscholar.org Photocatalytic methods using visible light as a sustainable energy source are also being developed for reactions involving thiols, aiming to replace hazardous reagents with greener alternatives. acs.org The use of flow chemistry, particularly with immobilized catalysts, presents a scalable and potentially safer method for thiol additions, minimizing waste and allowing for catalyst recycling. rsc.org
Formation of Derivatives and Analogues for Specific Applications (e.g., Thioanisoles)
The thiol group of this compound is a versatile functional handle for creating a variety of derivatives. A common derivatization is the S-alkylation to form thioethers, also known as thioanisoles when a methyl group is added. This is typically achieved by treating the thiol with an alkylating agent, such as a methyl halide, in the presence of a base. The resulting 3,5-dichloro-4-methylthioanisole (B1457064) has different chemical properties and may be tailored for specific applications. The synthesis of various aryl thioethers can be achieved through nucleophilic aromatic substitution or copper-catalyzed coupling reactions under mild conditions. rsc.org These derivatives are important in the synthesis of pharmaceuticals and other biologically active molecules. chemicalbook.com For instance, 3,5-dichlorotoluene, a precursor, is used in the preparation of pyrazole (B372694) amide derivatives that act as RORγ inhibitors. chemicalbook.com
Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Methylthiophenol
Nucleophilic Reactivity of the Thiol Group and Aromatic Ring
The thiol group (-SH) of 3,5-dichloro-4-methylthiophenol is a versatile nucleophile, readily participating in a variety of reactions. The aromatic ring, while generally less nucleophilic than the sulfur atom, can also engage in nucleophilic substitution reactions under specific conditions.
The sulfur atom of this compound, with its lone pairs of electrons, readily attacks carbon-centered electrophiles. A common example of this reactivity is the S-alkylation reaction with alkyl halides. In this SN2 reaction, the thiolate anion, formed by deprotonation of the thiol with a base, acts as a potent nucleophile, displacing a halide to form a thioether. The general scheme for this reaction is as follows:
Reaction Scheme:
Where Ar = 3,5-dichloro-4-methylphenyl, R = alkyl group, and X = halogen.
| Electrophile | Product | Reaction Type |
| Methyl Iodide | 3,5-Dichloro-4-methyl-1-(methylthio)benzene | S-Alkylation |
| Ethyl Bromide | 1-(Ethylthio)-3,5-dichloro-4-methylbenzene | S-Alkylation |
| Benzyl Chloride | 1-(Benzylthio)-3,5-dichloro-4-methylbenzene | S-Alkylation |
This table represents expected products from the reaction of this compound with various carbon-centered electrophiles based on general thiol reactivity.
The thiol group can be converted into a variety of other functional groups. One notable transformation is S-cyanation, which introduces a cyanide group onto the sulfur atom to form a thiocyanate (B1210189). This reaction is valuable as thiocyanates are versatile synthetic intermediates. Various methods have been developed for the S-cyanation of thiols, often employing a cyanating agent in the presence of a catalyst or oxidant. chemrevlett.comorganic-chemistry.org
Recent advancements in this area include electrochemical methods that offer a transition-metal-free and oxidant-free approach to thiocyanate synthesis. organic-chemistry.org These methods involve the direct cyanation of thiophenols with reagents like trimethylsilyl (B98337) cyanide (TMSCN). The reaction proceeds through the formation of a thioaryl radical, which is then trapped by the cyanide source.
| Cyanating Agent | Catalyst/Conditions | Product |
| Trimethylsilyl cyanide (TMSCN) | Electrochemical, Graphite anode, Platinum cathode | 3,5-Dichloro-4-methylphenyl thiocyanate |
| 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) | Acidic conditions | 3,5-Dichloro-4-methylphenyl thiocyanate |
| N-Hydroxy-2-oxopropanimidoyl chloride | Et3N, then DAST | 3,5-Dichloro-4-methylphenyl thiocyanate |
This table illustrates potential S-cyanation reactions of this compound based on established methods for other thiophenols.
Electrophilic Aromatic Substitution Patterns on the this compound Core
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is directed by the existing substituents. The thiol (-SH) and methyl (-CH₃) groups are ortho, para-directing activators, while the chloro (-Cl) groups are ortho, para-directing deactivators. The combined effect of these groups will determine the position of substitution for an incoming electrophile.
Given the substitution pattern, the positions ortho to the methyl group (and meta to the chlorine atoms) are the most likely sites for electrophilic attack.
Common Electrophilic Aromatic Substitution Reactions:
Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to occur at the positions ortho to the methyl group.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). For a similar compound, 2,6-dichlorophenol, nitration occurs at the para position. google.com For this compound, nitration would likely occur at one of the positions ortho to the methyl group. A patent describing the nitration of p-methylthiophenol using a mixed acid of concentrated sulfuric and nitric acid in a mixed solvent system provides a relevant synthetic methodology. google.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are catalyzed by a strong Lewis acid. wikipedia.org The success of these reactions can be limited by the presence of the deactivating chloro groups.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3,5-dichloro-4-methylthiophenol |
| Nitration | HNO₃, H₂SO₄ | 3,5-Dichloro-4-methyl-2-nitrothiophenol |
| Sulfonation | H₂SO₄, SO₃ | 2,6-Dichloro-4-(methylthio)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,4-Dichloro-5-(methylthio)phenyl)ethan-1-one |
This table outlines the predicted outcomes of electrophilic aromatic substitution reactions on the this compound core based on directing group effects.
Oxidative Transformations of the Thiol Moiety
The sulfur atom in this compound is susceptible to oxidation, leading to a range of sulfur-containing functional groups with higher oxidation states.
Disulfides: Mild oxidation of thiols leads to the formation of disulfides. This oxidative coupling can be achieved with a variety of reagents, including iodine in the presence of a base, or even atmospheric oxygen. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.
Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur atom. The controlled oxidation of the corresponding thioether (formed via S-alkylation) can yield a sulfoxide (B87167) (a single oxygen atom bonded to the sulfur) or a sulfone (two oxygen atoms bonded to the sulfur). A variety of oxidizing agents can be employed for these transformations, with the stoichiometry and reaction conditions determining the final product. organic-chemistry.orgorganic-chemistry.org For example, hydrogen peroxide can be used, and the selectivity for sulfoxide versus sulfone can often be controlled. orientjchem.org
| Transformation | Oxidizing Agent | Product |
| Disulfide Formation | I₂, Base or Air | Bis(3,5-dichloro-4-methylphenyl) disulfide |
| Sulfoxide Formation | H₂O₂, controlled stoichiometry | 3,5-Dichloro-4-methyl-1-(methylsulfinyl)benzene (from the corresponding thioether) |
| Sulfone Formation | H₂O₂, excess | 3,5-Dichloro-4-methyl-1-(methylsulfonyl)benzene (from the corresponding thioether) |
This table summarizes the expected products from the oxidation of this compound and its corresponding thioether.
Thiophenols can participate in oxidative cyclization reactions to form sulfur-containing heterocyclic compounds. These reactions often involve the intramolecular attack of the sulfur nucleophile onto an electrophilic center generated elsewhere in the molecule, often through an oxidative process. For instance, electrochemical oxidative radical cascade cyclization of olefinic amides with thiophenols has been shown to produce sulfur-containing heterocycles. rsc.org While specific examples involving this compound are not documented, it is plausible that appropriately substituted derivatives could undergo such intramolecular cyclizations to form benzothiophene or other related heterocyclic systems.
Metal-Catalyzed Coupling Reactions of Halogenated Thiophenols
Halogenated thiophenols are versatile building blocks in organic synthesis, amenable to a variety of metal-catalyzed cross-coupling reactions that enable the formation of new carbon-sulfur and carbon-carbon bonds. The presence of both a thiol group and halogen substituents on the aromatic ring of compounds like this compound offers multiple reaction sites. However, the sulfur atom can also act as a poison for some transition metal catalysts due to its strong coordination properties, which necessitates careful selection of reaction conditions. uu.nl
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been applied in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. researchgate.net These reactions typically involve an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Stille Coupling: This reaction couples an organohalide with an organostannane reagent. While broadly applicable, the toxicity of organotin compounds is a significant drawback. For halogenated thiophenols, the Stille reaction could be employed to introduce alkyl, vinyl, or aryl groups at the positions of the chlorine atoms.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which utilizes organoboron reagents, is one of the most widely used cross-coupling methods due to the low toxicity and stability of the boron compounds. youtube.com This strategy has been successfully applied to the coupling of bromo- and chlorothiophenes with potassium cyclopropyltrifluoroborate, demonstrating its utility for sulfur-containing heterocycles. semanticscholar.org The choice of solvent can significantly influence the selectivity of Suzuki-Miyaura couplings, especially for substrates bearing multiple different halogen substituents. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govorganic-chemistry.org This method provides a direct route to synthesize alkynyl-substituted aromatic compounds. The Sonogashira reaction has been successfully applied to halogenated glycals, indicating its potential for use with other halogenated substrates. nih.gov
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below:

Copper-catalyzed reactions represent a cost-effective alternative to palladium-based systems for the formation of C-S bonds. uu.nl These reactions are particularly useful for the synthesis of aryl thioethers through the coupling of thiols with aryl halides. uu.nlresearchgate.netrsc.org
A variety of copper sources, including copper(I) iodide (CuI) and copper(I) oxide (Cu2O), can be used to catalyze the coupling of thiophenols with aryl iodides, bromides, and even activated chlorides. uu.nlresearchgate.netrsc.org These reactions often proceed in the absence of a ligand, which simplifies the reaction setup. uu.nl The reaction conditions are generally tolerant of a wide range of functional groups on both the thiophenol and the aryl halide. uu.nlresearchgate.net
Mechanistic studies suggest that the reaction can proceed through different pathways. Some studies propose a Cu(I)/Cu(III) catalytic cycle, while others suggest the involvement of a catalytically active [Cu(SPh)2]K intermediate. rsc.orgnih.gov More recently, photoinduced, copper-catalyzed methods have been developed that proceed via a single-electron transfer (SET) mechanism, allowing for C-S bond formation under very mild conditions (e.g., 0°C). organic-chemistry.org This photoinduced pathway involves the formation of a Cu(I)-thiolate complex which, upon irradiation, facilitates the cleavage of the aryl halide bond through a radical pathway. organic-chemistry.org
Below is a table summarizing various copper-catalyzed C-S coupling reactions:
| Catalyst System | Aryl Halide | Thiol | Conditions | Proposed Mechanism |
| CuI | Aryl Iodide | Thiophenol | Base, ligand-free | Thiolate-assisted Cu(I) cycle rsc.org |
| Cu2O | Aryl Iodide | Thiophenol | Base, solvent | Cu(I) catalyzed researchgate.net |
| CuI | Aryl Halide | Thiophenol | Base, photo-induced | Single-Electron Transfer (SET) organic-chemistry.org |
| CuI | 5-arylpenta-2,4-dienoic acid ethyl ester | Thiophenol | Base, ligand | Cu(I)/Cu(III) cycle nih.gov |
Radical Chemistry and Charge-Transfer Interactions
The sulfur atom in this compound, with its lone pairs of electrons, can participate in radical reactions and charge-transfer interactions.
The dichloride radical anion (Cl2•−) is a highly oxidizing species that can be formed in aqueous solutions containing chloride ions during advanced oxidation processes. nih.govnih.gov It is a selective oxidant that reacts rapidly with electron-rich compounds, such as phenols, anilines, and sulfur-containing molecules. nih.gov The reaction mechanism is believed to proceed via electron transfer. nih.gov
The rate constants for the reaction of Cl2•− with sulfur-containing compounds are typically high, often in the range of 10^7–10^9 M−1s−1. nih.gov For instance, the rate constants for the reaction of Cl2•− with 4-methylthiophenol and 4,4'-thiodiphenol are significantly higher than those for phenols without a sulfur substituent. d-nb.info This suggests that the sulfur atom in this compound would be a primary target for attack by Cl2•−.
Thiyl radicals (RS•) are key intermediates in the radical chemistry of thiols. nih.govrsc.org They can be generated through the oxidation of thiols or the homolytic cleavage of disulfide bonds. nih.gov Thiyl radicals can participate in a variety of reactions, including addition to double and triple bonds, and hydrogen abstraction. The reactivity of the phenylthiyl radical is intermediate between that of a nucleophilic and an electrophilic radical. nih.gov
A charge-transfer (CT) complex is formed through a weak electrostatic attraction between an electron donor and an electron acceptor molecule, involving a partial transfer of charge. mdpi.com The formation of a CT complex is often characterized by the appearance of a new absorption band in the visible spectrum. mdpi.com
Thiophenols and other sulfur-rich aromatic compounds can act as electron donors in the formation of CT complexes with suitable electron acceptors. cam.ac.uknih.gov The ability of a molecule to act as an electron donor is related to its ionization potential and the energy of its highest occupied molecular orbital (HOMO). lew.ro Spectroscopic techniques, such as UV-vis spectroscopy, are commonly used to study the formation and properties of CT complexes. lew.ro
Quantum mechanical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and stability of CT complexes. mdpi.comacs.orgnih.gov These studies can help to elucidate the nature of the charge transfer and the geometry of the complex. The formation of CT complexes can influence the chemical and photophysical properties of the constituent molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of 3,5-Dichloro-4-methylthiophenol provide definitive evidence for its substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the thiol proton, and the methyl protons. The aromatic region would feature a singlet for the two equivalent protons at the C2 and C6 positions, a consequence of the symmetrical substitution on the benzene (B151609) ring. The chemical shift of these protons is influenced by the electron-withdrawing nature of the two chlorine atoms and the electron-donating character of the methylthio and thiol groups. The thiol proton (S-H) would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl group (S-CH₃) protons would present as a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about each unique carbon atom in the molecule. rsc.org For this compound, distinct signals are anticipated for the four types of aromatic carbons and the methyl carbon. The chemical shifts are influenced by the attached substituents. The carbon atom attached to the sulfur of the thiol group (C1) and the carbon bonded to the methylthio group (C4) would be significantly affected. The two chlorine-bearing carbons (C3 and C5) would be deshielded, appearing at a downfield chemical shift. Similarly, the two equivalent carbons at the C2 and C6 positions would have a characteristic chemical shift. The methyl carbon of the methylthio group will appear as a distinct signal in the aliphatic region of the spectrum. The precise chemical shifts can be predicted and confirmed using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Ar-H (C2, C6) | ~7.0-7.3 | ~128-132 | Singlet (s) |
| S-H | Variable (broad) | - | Singlet (s) |
| S-CH₃ | ~2.4-2.6 | ~15-20 | Singlet (s) |
| C1-SH | - | ~125-130 | - |
| C2, C6 | - | ~128-132 | - |
| C3, C5-Cl | - | ~133-138 | - |
| C4-SCH₃ | - | ~135-140 | - |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Long-range spin-spin coupling constants provide valuable information about the conformation of molecules. In derivatives of thioanisole, these couplings, particularly between the methyl carbon and ring protons, can be used to determine the preferred orientation of the thiomethyl group relative to the aromatic plane.
For a closely related compound, 3,5-dichlorothioanisole, studies on long-range ¹³C,¹³C spin-spin coupling constants have been used to investigate conformational preferences. These coupling constants are sensitive to the dihedral angle (θ) by which the thiomethyl group is twisted out of the aromatic plane. The internal rotation of the thiomethyl group is subject to a rotational barrier, which is influenced by steric and electronic effects of the substituents on the ring. For many thioanisole derivatives, a twofold barrier to rotation around the C(1)-S bond is observed. The presence of two chlorine atoms at the meta positions in 3,5-dichlorothioanisole influences this barrier. By measuring specific long-range coupling constants, it is possible to estimate the expectation value of sin²θ, which in turn can be related to the magnitude of the rotational barrier (V₂). This analysis provides insight into whether the planar or a non-planar conformation is more stable.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.
The IR and Raman spectra of this compound will display characteristic bands corresponding to the vibrations of its specific functional groups.
S-H Stretch: A weak to medium absorption band for the S-H stretching vibration is expected in the IR spectrum, typically appearing in the range of 2550-2600 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in a series of bands in the 1450-1600 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration is expected to produce a weak to medium band in the fingerprint region, typically between 600-800 cm⁻¹.
C-Cl Stretch: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the range of 600-800 cm⁻¹.
S-CH₃ Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.
Interactive Data Table: Key Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| S-H Stretch | 2550-2600 | IR | Weak-Medium |
| Aromatic C-H Stretch | >3000 | IR, Raman | Medium |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium-Strong |
| C-S Stretch | 600-800 | IR, Raman | Weak-Medium |
| C-Cl Stretch | 600-800 | IR | Strong |
Resonance Raman (RR) spectroscopy can provide enhanced sensitivity and selectivity for certain molecular vibrations by tuning the excitation laser wavelength to coincide with an electronic absorption band. For thiophenol derivatives, RR spectroscopy can be particularly insightful. When the excitation wavelength matches a π-π* transition of the aromatic system, the Raman bands associated with the chromophore, particularly the aromatic ring vibrations, will be significantly enhanced. The intensity of these enhanced bands can provide information about the nature of the excited electronic state and how the geometry of the molecule changes upon electronic excitation. The presence of chloro and methylthio substituents will alter the electronic structure and thus the resonance enhancement conditions.
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Properties
UV-Vis and PL spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states. For this compound, the absorption spectrum is expected to show bands corresponding to π-π* transitions within the substituted benzene ring. The position and intensity of these absorption bands are sensitive to the substituents. The chlorine atoms, being electron-withdrawing, and the methylthio group can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The effect of solvents on the electronic absorption spectra can also be studied, where a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima can occur depending on the polarity of the solvent and the nature of the electronic transition. biointerfaceresearch.com
Photoluminescence (PL) spectroscopy involves the emission of light from a molecule after it has absorbed light. While many simple thiophenols are not strongly fluorescent, substitution can alter their emissive properties. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the lowest excited singlet state. The photoluminescence quantum yield, which is a measure of the efficiency of the emission process, can be influenced by the heavy chlorine atoms, which may promote intersystem crossing to the triplet state and reduce fluorescence. acs.org
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound is not publicly available. The advanced spectroscopic and crystallographic characterization requested in the outline requires specific research findings for this exact molecule.
While data exists for related compounds, such as other substituted thiophenols or dichlorinated aromatic molecules, presenting that information would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as per the instructions.
To ensure scientific accuracy and avoid generating unsubstantiated information, the article cannot be created without the necessary experimental data for the following sections:
X-ray Crystallography for Solid-State Molecular Architecture
Analysis of Intermolecular Interactions and Crystal Packing
Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy at this time.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate various properties of 3,5-dichloro-4-methylthiophenol, from its most stable geometric arrangement to its reactivity patterns.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. A key aspect of this is the conformational analysis, which examines the different spatial orientations of the methylthio (-SCH₃) and thiol (-SH) groups relative to the dichlorinated benzene (B151609) ring.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |
| A | 0° | 0.0 |
| B | 90° | 2.5 |
| C | 180° | 0.8 |
Note: This table is illustrative and represents typical data that would be generated from a DFT conformational analysis. The values are hypothetical.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, a DFT calculation would provide the energies and spatial distributions of these orbitals. The presence of electron-withdrawing chlorine atoms and the sulfur-containing groups will significantly influence the HOMO and LUMO. The HOMO is likely to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring, while the LUMO will be a π* anti-bonding orbital.
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 2.80 |
Note: This table contains hypothetical data that would be derived from a DFT calculation for illustrative purposes.
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, the vibrational (infrared and Raman) frequencies can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the S-H stretch, C-S stretch, and the various vibrational modes of the substituted benzene ring.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. The predicted wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths can provide insights into the electronic structure and chromophores within the molecule.
Mechanistic Pathway Elucidation through Computational Transition State Search
Understanding how a chemical reaction occurs requires identifying the transition state, which is the highest energy point along the reaction coordinate. mit.edumcmaster.ca Due to their fleeting nature, transition states are extremely difficult to observe experimentally. mit.eduims.ac.jp Computational methods provide a powerful means to locate and characterize these structures.
For reactions involving this compound, such as its oxidation, substitution, or reactions at the thiol group, computational transition state searches can be employed to elucidate the reaction mechanism. Algorithms like the Nudged Elastic Band (NEB) method or the Growing String Method (GSM) can be used to find the minimum energy path between reactants and products, revealing the structure and energy of the transition state. ims.ac.jpnih.gov This information is crucial for calculating the activation energy of the reaction, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Recent advancements in these methods have significantly reduced the computational cost and improved the reliability of transition state finding. ims.ac.jp
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This approach can be used to study the conformational dynamics of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.
MD simulations can reveal how the molecule explores its conformational space, the timescales of different motions, and the nature of its interactions with surrounding molecules. This can be particularly useful for understanding how this compound might behave in a complex biological system or as part of a larger material.
Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)
Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of molecules with their observed properties or reactivities. For a class of compounds including this compound, a QSPR/QSRR study would involve calculating a set of molecular descriptors (such as electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to a property of interest (e.g., toxicity, binding affinity, or reaction rate).
Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces
Theoretical investigations, particularly those employing methods like Non-Covalent Interaction (NCI) analysis, Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for visualizing and quantifying intermolecular forces. nih.govcam.ac.uk These methods help in delineating the types and relative strengths of interactions such as hydrogen bonds, halogen bonds, and π-stacking, which govern the crystal architecture of organic molecules. nih.gov
In the case of this compound, the presence of chlorine, sulfur, and a phenyl ring suggests a rich landscape of potential non-covalent interactions. The chlorine atoms can act as halogen bond donors, while the sulfur atom, with its lone pairs, can act as a halogen or hydrogen bond acceptor. The aromatic ring provides a platform for π-stacking and C-H···π interactions.
For instance, in the crystal structure of a related compound, (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, Hirshfeld analysis revealed that H···Cl (26.1%), H···H (25.7%), and O···H (15.2%) contacts are the most significant contributors to the crystal packing. nih.gov Similarly, for (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, C—H···F and C—H···Cl hydrogen bonds were identified as key interactions. nih.gov
Based on the functional groups present in this compound, the following intermolecular forces are anticipated to be significant:
Halogen Bonding: The electrophilic region on the chlorine atoms (the σ-hole) can interact with nucleophilic regions on adjacent molecules, such as the sulfur atom or the π-system of the phenyl ring. These C-Cl···S or C-Cl···π halogen bonds can be a significant directional force in the crystal packing.
Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH, weak C-H···Cl and C-H···S hydrogen bonds are expected to be present. The methyl and aromatic C-H groups can act as donors, interacting with the chlorine and sulfur atoms as acceptors.
π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. The substitution pattern on the ring will influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).
The interplay and relative strengths of these various non-covalent interactions will dictate the final three-dimensional arrangement of this compound molecules in the solid state. A detailed computational analysis would be required to create a quantitative breakdown of these interactions and to visualize the NCI regions.
Environmental Fate, Degradation Pathways, and Analytical Methodologies
Environmental Occurrence and Distribution Potential
Direct data on the environmental presence of 3,5-dichloro-4-methylthiophenol is scarce. Its occurrence is likely linked to the degradation of parent compounds, such as certain pesticides. For instance, the organophosphorus insecticide fenthion (B1672539) is known to break down in the environment, and its half-life can range from 2.9 to 21.1 days in water, depending on conditions. wikipedia.org The degradation of fenthion can lead to the formation of various metabolites, including phenolic derivatives. nih.govacs.org Given that fenthion has been used globally, there is a potential for its degradation products to be present in various environmental compartments. wikipedia.orglgcstandards.com
The mobility of such compounds in soil is a critical factor in their distribution. Fenthion itself is strongly adsorbed by soil particles, which limits its leaching into groundwater. wikipedia.orgorst.edu However, its transformation products may exhibit different mobility characteristics. inchem.org The environmental distribution would also be influenced by factors such as soil type, organic matter content, and pH.
Degradation Mechanisms in Environmental Matrices
The degradation of this compound in the environment is expected to proceed through several key pathways, including photodegradation, biodegradation, advanced oxidation processes, and hydrolysis.
Photodegradation is a significant mechanism for the breakdown of many organic pollutants in the environment. For fenthion, photodegradation is a predominant mechanism in both soil and water when exposed to sunlight. wikipedia.org Studies on fenthion have shown that it is susceptible to photolysis under UV irradiation, particularly in the UVB range (280-320 nm), which is a component of natural sunlight. jst.go.jppsu.edu The degradation of fenthion in aqueous solutions under UVB light leads to the formation of several products, including fenthion sulfoxide (B87167) and 3-methyl-4-methylthiophenol (MMTP). nih.gov
The photooxidation of thiophenol derivatives can lead to the formation of disulfides. nih.gov It is plausible that this compound would undergo similar photooxidative coupling to form the corresponding disulfide. The rate and products of photodegradation are influenced by factors such as the presence of dissolved oxygen and the pH of the medium. jst.go.jpnih.gov For example, the photodegradation of fenthion is enhanced in the presence of dissolved oxygen, which contributes to the formation of oxidative products. nih.gov
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Photodegradation Product | Degradation Pathway |
|---|---|---|
| This compound | 3,5-Dichloro-4-methylsulfinylphenol | Oxidation of the sulfur atom |
This table is illustrative and based on the degradation pathways of structurally similar compounds.
Biodegradation is a crucial process for the removal of organic pollutants from the environment, driven by the metabolic activities of microorganisms. nih.govyoutube.com While specific studies on the biodegradation of this compound are not available, the degradation of related chlorinated aromatic and organosulfur compounds has been widely studied. oup.combu.edu.eg
Bacteria are the principal microorganisms responsible for the enhanced biodegradation of many pesticides in soil. oup.com Several bacterial species, including those from the genera Bacillus, Pseudomonas, and Flavobacterium, have been shown to degrade organophosphorus pesticides like fenthion. oup.comresearchgate.net For instance, Bacillus safensis has been shown to degrade fenthion with half-lives of 0.29 days in the initial phase and 3.69 days in the second phase of a biphasic degradation model. researchgate.net The primary degradation metabolite identified in this study was iso-fenthion. researchgate.netresearchgate.net
The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. oup.com The presence of chlorine atoms on the aromatic ring can affect the biodegradability of a compound. Generally, microorganisms can utilize these compounds as a source of carbon, nitrogen, or phosphorus. oup.com
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). gnest.orgresearchgate.netyoutube.com These processes are effective for the degradation of persistent organic pollutants.
Common AOPs include:
Ozonation (O₃): Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.
UV/O₃: The combination of UV radiation and ozone enhances the generation of hydroxyl radicals, leading to more efficient degradation.
Photo-Fenton (UV/H₂O₂/Fe²⁺): This process involves the reaction of hydrogen peroxide with ferrous ions in the presence of UV light to produce a high concentration of hydroxyl radicals. luckywwtp.com
The degradation of fenthion has been studied using AOPs such as sonolysis, ozonolysis, and sonozolysis, with the addition of a TiO₂ catalyst significantly enhancing the degradation rate. researchgate.net For instance, in the presence of TiO₂, the degradation of fenthion by ozonolysis reached 81% in 60 minutes. researchgate.net Given the structural similarities, it is expected that this compound would also be susceptible to degradation by various AOPs.
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For fenthion and its metabolites, hydrolysis is a significant degradation pathway, and their stability decreases as the pH increases. nih.govacs.org At 25°C and pH 7, the half-life of fenthion due to hydrolysis is approximately 59 days, which decreases to 55.5 days at pH 9. nih.govacs.org
The hydrolysis of fenthion at neutral pH is thought to involve water attacking both the phosphorus atom, leading to phenol (B47542) derivatives, and the carbon atom, resulting in dealkylation products. nih.govacs.org At higher pH, the primary mechanism is the attack of hydroxide (B78521) ions on the phosphorus atom. nih.govacs.org The phenolic hydrolysis product of fenthion, 3-methyl-4-methylthiophenol, has been found to be unstable in buffered solutions at 50°C. nih.govacs.org This suggests that this compound, if formed as a degradation product, would also be subject to further transformation. Thioesters, which are structurally related, are also known to undergo hydrolysis to thiols and carboxylic acids, a reaction that can be catalyzed by acids. acs.org
Analytical Methods for Environmental Monitoring and Trace Analysis
The detection and quantification of this compound in environmental samples would likely employ methods similar to those used for other chlorinated phenols, thiophenols, and organosulfur pesticides.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of thiophenols like pentachlorothiophenol (B89746) (PCTP), a methylation step is often employed to improve its chromatographic behavior and detection by GC-MS/MS. nih.gov This derivatization converts the thiol group to a less polar and more volatile methylthioether. nih.gov A similar approach could be applied to this compound.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another powerful tool for the analysis of such compounds. For the simultaneous determination of fenthion and its five metabolites, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed. mdpi.comnih.govnih.gov This technique offers high sensitivity and selectivity. HPLC with fluorescence detection has also been used for the determination of thiophenols in industrial wastewater after derivatization with a fluorescent labeling agent. nih.gov
Sample preparation is a critical step in the analytical process. For the analysis of pesticides and their metabolites in complex matrices like food or environmental samples, techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for extraction and cleanup prior to instrumental analysis. mdpi.com
Table 2: Analytical Techniques for the Determination of Thiophenols and Related Compounds
| Analytical Technique | Detector | Sample Preparation | Application | Reference |
|---|---|---|---|---|
| GC-MS/MS | Mass Spectrometry | Methylation, Extraction | Analysis of pentachlorothiophenol in food | nih.gov |
| UHPLC-MS/MS | Tandem Mass Spectrometry | QuEChERS | Simultaneous analysis of fenthion and its metabolites in produce | mdpi.comnih.gov |
| HPLC | Fluorescence | Derivatization, Solid Phase Extraction | Determination of thiophenols in industrial wastewater | nih.gov |
Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction (SPE), Solid-Phase Microextraction (SPME))
The detection of trace levels of this compound in environmental samples, such as water, soil, and sediment, is preceded by an essential sample preparation step to concentrate the analyte and remove interfering matrix components. Solid Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are powerful techniques widely employed for the extraction of organochlorine and organosulfur compounds from various environmental matrices.
Solid Phase Extraction (SPE) is a highly effective technique for the pre-concentration and cleanup of water samples. For compounds structurally similar to this compound, such as other chlorinated phenols, polystyrene-divinylbenzene (PS-DVB) based sorbents have demonstrated high recovery rates. epa.gov The selection of the appropriate sorbent material is critical and depends on the polarity of the target analyte. For this compound, a non-polar sorbent would likely be effective due to the presence of the aromatic ring and chlorine substituents. The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate organic solvent. This process not only concentrates the analyte but also significantly reduces matrix-induced signal suppression or enhancement in subsequent chromatographic analysis.
Solid-Phase Microextraction (SPME) offers a solvent-free alternative to traditional extraction methods and is particularly suitable for volatile and semi-volatile organic compounds. nih.gov In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition between the sample matrix and the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For chlorinated organic compounds, various fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), have been used with success. nih.gov The efficiency of SPME is influenced by factors including the choice of fiber coating, extraction time, temperature, and sample agitation.
A comparison of typical parameters for SPE and SPME in the context of analyzing related chlorinated organic compounds is presented in the table below.
| Parameter | Solid Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
| Principle | Analyte partitions between a solid sorbent and a liquid sample. | Analyte partitions between a coated fiber and the sample matrix. |
| Sample Volume | Typically larger volumes (e.g., 100 mL to 1 L) | Smaller volumes (e.g., a few mL) or headspace |
| Solvent Usage | Requires small volumes of organic solvents for elution. | Generally solvent-free. |
| Typical Sorbents/Coatings | Polystyrene-divinylbenzene (PS-DVB), C18 | Polydimethylsiloxane (PDMS), Polyacrylate (PA) |
| Automation | Can be automated. | Easily automated. |
| Application | Broad applicability for various water samples. | Particularly effective for volatile and semi-volatile compounds. |
Chromatographic Separation Techniques (e.g., HPLC, UHPLC, GC) with Advanced Detectors (e.g., MS/MS)
Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the analysis of a wide range of environmental contaminants, including those that are non-volatile or thermally labile. chromatographyonline.com For the analysis of halogenated aromatic compounds, reversed-phase chromatography is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. The use of UHPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution compared to conventional HPLC. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte, which is crucial for confirmation and quantification in complex matrices.
Gas Chromatography (GC) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. pharmacyjournal.org Given the potential volatility of this compound, GC coupled with a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS) would be a suitable analytical approach. nih.gov For thiophenols and other organosulfur compounds, derivatization may sometimes be employed to improve chromatographic behavior and detection sensitivity. nih.gov The use of high-resolution mass spectrometry (HRMS) can further enhance selectivity and aid in the identification of unknown transformation products. rsc.org
The table below summarizes the key features of these chromatographic techniques for the analysis of compounds similar to this compound.
| Technique | Principle | Typical Column | Detector | Key Advantages |
| HPLC/UHPLC-MS/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | C18, Phenyl-Hexyl | Tandem Mass Spectrometer (MS/MS) | Suitable for non-volatile and thermally labile compounds; high sensitivity and selectivity. chromatographyonline.com |
| GC-MS/MS | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | DB-5ms, HP-1ms | Tandem Mass Spectrometer (MS/MS) | High resolution for volatile and semi-volatile compounds; excellent for complex mixture analysis. nih.govresearchgate.net |
Challenges in Trace Analysis and Matrix Effects
The accurate and precise quantification of this compound at trace levels in environmental samples is fraught with challenges, with matrix effects being a significant concern. epa.govresearchgate.net
Trace Analysis Challenges: The primary challenge in trace analysis is achieving the required sensitivity to detect environmentally relevant concentrations of the target analyte. epa.gov This often necessitates the use of highly sensitive instrumentation and meticulous sample preparation to minimize analyte loss and background interference. Contamination of samples during collection, storage, and analysis is another critical issue that can lead to inaccurate results. researchgate.net
Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. researchgate.netbioline.org.br This can significantly impact the accuracy and precision of quantitative analysis. The extent of matrix effects can vary depending on the complexity of the sample matrix, with wastewater and sediment samples typically exhibiting more pronounced effects than cleaner water samples. To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, or more extensive sample cleanup procedures. wur.nlnih.gov The choice of ionization source (e.g., electrospray ionization vs. atmospheric pressure chemical ionization) can also influence the susceptibility to matrix effects.
Applications and Emerging Uses in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Intermediate in Fine Chemical Synthesis
The molecular architecture of 3,5-dichloro-4-methylthiophenol, featuring a nucleophilic thiol group and a halogenated aromatic ring, makes it a prime candidate for constructing more complex chemical structures. Its utility spans the synthesis of various aromatic systems and heterocyclic scaffolds.
Precursor for Diphenyl Ethers and Related Aromatic Systems
Diphenyl ethers and their thioether analogues are significant structural motifs in many biologically active molecules and materials. The synthesis of these compounds can often be achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation. researchgate.netnih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) or thiophenol. researchgate.netnih.govresearchgate.net
Given its structure, this compound can theoretically participate in Ullmann-type reactions in two ways. The thiol group can act as a nucleophile, displacing a halogen from another activated aromatic ring to form a diaryl thioether. Conversely, the chlorine atoms on its own ring, activated by the other substituents, could potentially be displaced by a phenolic or other nucleophilic partner. The reactivity in such reactions is often influenced by the electronic nature of the substituents on both reacting partners. researchgate.net For instance, electron-withdrawing groups on the aryl halide generally facilitate the reaction. researchgate.net
A related synthesis for 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been reported, which utilizes a copper-catalyzed Ullmann reaction, demonstrating the feasibility of coupling dichlorinated phenolic structures to form diaryl ethers. mdpi.com While a direct documented synthesis of a diphenyl ether from this compound is not prevalent in readily available literature, the principles of the Ullmann reaction strongly support its potential as a precursor for a variety of substituted diaryl thioethers and ethers, which are of interest in medicinal chemistry and materials science. nih.govnih.gov
Building Block for Thiol-Containing Heterocycles and Organic Scaffolds
The thiol group is a key functional group for the construction of sulfur-containing heterocycles, which are a cornerstone of many pharmaceutical and biologically active compounds. nih.govpatsnap.com One of the most prominent methods for synthesizing thiazoles, a common heterocyclic core, is the Hantzsch thiazole (B1198619) synthesis. youtube.commdpi.comgoogle.comorganic-chemistry.orgbepls.com This reaction involves the condensation of a thioamide with an α-haloketone. google.combepls.com
To be utilized in a Hantzsch synthesis, this compound would first need to be converted into a corresponding thioamide. This transformation is a feasible synthetic step, which would then open the door to reacting it with various α-haloketones to produce a diverse range of 2,4,5-trisubstituted thiazoles. The resulting thiazole would incorporate the 3,5-dichloro-4-methylphenyl moiety, a structural feature that could be explored for its impact on biological activity. The synthesis of thiazole derivatives is of significant interest for developing new therapeutic agents. nih.govnih.gov
Furthermore, the thiol group can be used to synthesize other sulfur-containing heterocycles, such as thiazolidinones and thiadiazoles, which also have applications in drug discovery. researchgate.net The versatility of the thiol group in ring-forming reactions makes this compound a potentially valuable starting material for generating libraries of novel heterocyclic compounds.
Integration into Functional Materials
The unique electronic and structural properties of organosulfur compounds make them attractive candidates for use in advanced functional materials. The incorporation of thiophenol derivatives into polymers and small molecules can influence properties such as charge transport and photoluminescence.
Components in Organic Electronic Devices (e.g., Organic Light Emitting Diodes (OLEDs), Solar Cells)
Organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) are technologies that rely on thin films of organic semiconductor materials. researchgate.netossila.com The efficiency of these devices is highly dependent on the properties of the materials used, particularly their ability to transport charge carriers (holes and electrons). researchgate.netresearchgate.net
Thiophene (B33073) and its derivatives are widely used in organic electronics due to their excellent charge transport characteristics and environmental stability. doi.orgmdpi.commdpi.com While direct application of this compound in OLEDs or OSCs is not widely documented, its core structure is relevant. The thiophenol moiety is a component of many hole-transporting materials (HTMs). doi.orgmdpi.com These materials are crucial for the efficient injection and transport of holes from the anode into the emissive layer of an OLED. researchgate.net
The chlorine and methyl substituents on the phenyl ring of this compound could be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of a larger molecule it is incorporated into. This tuning is critical for matching the energy levels of different layers within an OLED to ensure efficient charge injection and transport, thereby improving device performance. mdpi.commdpi.com Therefore, this compound represents a potential building block for synthesizing novel host or charge-transporting materials for next-generation organic electronic devices.
Derivatization for Bioactive Molecules and Agrochemicals
The synthesis of new bioactive molecules for pharmaceuticals and agriculture often relies on the use of versatile chemical intermediates that can be readily modified to create a range of analogues. The structural features of this compound make it a suitable candidate for such a role.
Intermediate for Insecticides and Pesticide Analogs
One of the most significant applications of structurally related phenylthiols is in the synthesis of agrochemicals, particularly insecticides. The phenylpyrazole class of insecticides, which includes the widely used product fipronil (B1672679), is a prime example. researchgate.netosu.edu The chemical structure of fipronil is 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinyl pyrazole (B372694). osu.edu
The synthesis of fipronil and its analogs involves the creation of a substituted phenylpyrazole core. patsnap.comresearchgate.netgoogle.comwipo.intgoogle.com A key step in many synthetic routes is the introduction of a sulfur-containing group at the 4-position of the pyrazole ring. This is often achieved by starting with a substituted phenylhydrazine (B124118) and building the pyrazole ring, followed by functionalization. The 2,6-dichloro-4-trifluoromethylphenyl group is a key feature of fipronil. While this compound has a different substitution pattern, it serves as a strong indicator that dichlorinated thiophenols are important precursors for this class of pesticides. The synthesis of fipronil involves the oxidation of a thiopyrazole intermediate. google.comgoogle.com
The development of new pesticides is driven by the need to overcome insect resistance to existing products. osu.edu By using intermediates like this compound, chemists can create novel fipronil analogs with different substitution patterns on the phenyl ring. These new analogs can then be tested for their insecticidal activity, potentially leading to the discovery of more effective and selective pesticides. The synthesis of DDE-analogs containing a thiophenol moiety for studying structure-activity relationships in insecticides has also been reported, further highlighting the importance of this chemical class in agrochemical research. nih.gov
Structural Fragments in Designed Chemical Entities with Potential Biological Activity
The this compound scaffold, while a specific and somewhat niche chemical entity in its own right, serves as a crucial structural fragment in the design and synthesis of more complex molecules with significant biological activities. Its unique substitution pattern, featuring two chlorine atoms flanking a methylthio group on a phenol ring, imparts specific steric and electronic properties that can be exploited by medicinal chemists to achieve desired interactions with biological targets. The strategic incorporation of this fragment can influence a molecule's potency, selectivity, and pharmacokinetic profile.
A prominent example of the utilization of a closely related 3,5-dichlorophenyl ether moiety is in the development of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov This compound has been investigated in clinical trials for the treatment of dyslipidemia. nih.gov The core structure of MGL-3196 features a 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] group, highlighting the significance of the 3,5-dichlorophenyl fragment in achieving potent and selective biological activity. nih.gov In this context, the dichloro substitution pattern is critical for optimizing the binding affinity and selectivity for the THR-β isoform over the THR-α isoform, thereby minimizing potential cardiac side effects. nih.gov
While extensive research specifically detailing the biological activities of this compound as a standalone compound is not widely published, its incorporation as a structural fragment in larger, biologically active molecules underscores its importance in medicinal chemistry. The principles of fragment-based drug design suggest that the specific properties of this and related dichlorinated aromatic fragments are valuable for creating new therapeutic agents.
Detailed Research Findings
Research leading to the discovery of MGL-3196 demonstrated that the optimization of a pyridazinone series of compounds through the addition of specific substituents to the 3,5-dichlorophenyl ring was crucial for enhancing both potency and selectivity for the THR-β receptor. nih.gov The 3,5-dichloro substitution pattern was found to be a key feature for achieving high selectivity. nih.gov This highlights a research-driven approach where the systematic modification of a core scaffold, which includes the 3,5-dichlorophenyl unit, leads to the identification of a clinical candidate.
The table below summarizes the key information regarding MGL-3196, a molecule that incorporates a structural fragment closely related to this compound.
| Compound | Target | Therapeutic Area | Key Structural Feature | Selectivity | Source |
|---|---|---|---|---|---|
| MGL-3196 (Resmetirom) | Thyroid Hormone Receptor β (THR-β) | Dyslipidemia | 3,5-Dichlorophenyl ether moiety | 28-fold selective for THR-β over THR-α | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 3,5-Dichloro-4-methylthiophenol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via thioether formation using 3,5-dichloro-4-methylphenol and thiourea under acidic conditions. Key steps include refluxing in ethanol with hydrochloric acid (70°C, 6–8 hrs) followed by neutralization with NaOH. Purification involves recrystallization from ethanol/water (1:3 ratio). Purity validation requires:
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
- Melting Point : Compare with literature values (e.g., 118–120°C for analogous compounds) .
- TLC : Rf ≈ 0.45 in ethyl acetate/hexane (3:7) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), δ 7.25–7.40 (m, aromatic protons).
- ¹³C NMR : δ 21.5 (CH₃), 125–140 ppm (aromatic carbons). Reference data from PubChem .
- IR : Strong S-H stretch at ~2550 cm⁻¹; C-Cl stretches at 750–550 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 206 (M⁺) with fragments at m/z 171 (M-Cl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (LD₅₀ > 200 mg/kg in rats) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In amber glass bottles under nitrogen, away from oxidizing agents .
Q. How does solubility in organic solvents influence reaction design for this compound?
- Methodological Answer : Solubility data (from analogs):
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers. The methyl group directs substituents to the para position (Hammett σ⁺ = 0.41) .
- MD Simulations : Simulate solvent effects (e.g., ethanol vs. toluene) on reaction kinetics .
- Validate models with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data across databases (PubChem, CAS Common Chemistry) .
- X-Ray Crystallography : Resolve structural ambiguities (e.g., bond angles in aromatic rings) .
- Isotopic Labeling : Use deuterated solvents to confirm peak assignments in crowded spectra .
Q. How do steric and electronic effects of the methyl and chloro groups influence catalytic applications?
- Methodological Answer :
- Steric Effects : Methyl group at C4 reduces accessibility for electrophiles (e.g., Suzuki coupling yields drop by 15% vs. unsubstituted analogs) .
- Electronic Effects : Chloro groups increase electrophilicity at C2/C6 (Hammett σ = +0.76), favoring SNAr reactions. Demonstrated in Pd-catalyzed cross-couplings .
- Experimental Design : Compare reactivity with 3,5-dichlorophenol controls under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
